Synthesis pathways for Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate from furan derivatives
Synthesis pathways for Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate from furan derivatives
Executive Summary & Retrosynthetic Analysis
Target Molecule: Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate Molecular Formula: C₁₀H₁₀O₄ Applications: Biofuel precursors (C9 synthons), pharmaceutical intermediates, and functionalized furan building blocks.
The synthesis of this
Retrosynthetic Logic
The molecule can be disconnected into two primary synthons:
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Electrophile: Methyl 5-formylfuran-2-carboxylate (MFFC).
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Nucleophile: Acetone (or its phosphorane equivalent).
Two primary pathways are proposed based on the scale and purity requirements:
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Pathway A (High-Fidelity/Pharma): Wittig Olefination. Offers neutral conditions, high E-selectivity, and guarantees ester integrity.
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Pathway B (Scalable/Green): Aldol Condensation.[1] Utilizes acetone as both solvent and reagent. Requires careful base selection to prevent ester hydrolysis.
Figure 1: Retrosynthetic disconnection showing the convergence of MFFC and Acetone derivatives.
Pathway A: Wittig Olefination (High Purity)
This pathway is the "Gold Standard" for laboratory-scale synthesis where yield and purity are paramount. It avoids the side reactions common in aldol condensations (e.g., self-condensation of acetone, polymerization) and operates under neutral conditions that preserve the ester.
Mechanistic Insight
The reaction involves the interaction of a stabilized ylide (1-(Triphenylphosphoranylidene)-2-propanone) with the aldehyde of MFFC. The stabilized nature of the ylide strongly favors the formation of the thermodynamically stable E-alkene product.
Experimental Protocol
Reagents:
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Methyl 5-formylfuran-2-carboxylate (1.0 eq)
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1-(Triphenylphosphoranylidene)-2-propanone (1.1 eq)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-formylfuran-2-carboxylate (10 mmol, 1.54 g) in anhydrous DCM (50 mL).
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Addition: Add 1-(Triphenylphosphoranylidene)-2-propanone (11 mmol, 3.50 g) in a single portion. The ylide is a stable solid and easy to handle.
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Reaction: Stir the mixture at room temperature (25°C) under an inert atmosphere (Nitrogen or Argon). Monitor by TLC (Hexane:EtOAc 7:3).
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Note: Reaction typically completes within 4–12 hours.
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Workup: Evaporate the solvent under reduced pressure.
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Purification: The residue contains the product and triphenylphosphine oxide (TPPO). Purify via silica gel flash chromatography eluting with a gradient of Hexane/Ethyl Acetate (90:10 to 70:30). TPPO elutes later than the ester.
Self-Validating Checkpoint:
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Visual: The reaction mixture usually remains clear or turns slightly yellow.
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TLC: The product spot will be UV-active and stain with DNP (hydrazone formation indicates ketone) and KMnO4 (alkene).
Pathway B: Aldol Condensation (Scalable)
This pathway is preferred for larger scales or industrial applications (e.g., biofuel synthesis). It uses acetone as the solvent, reducing cost. However, standard aqueous hydroxide bases (NaOH/H₂O) must be avoided to prevent hydrolysis of the methyl ester to the carboxylate salt.
Mechanistic Insight
The reaction proceeds via the enolate of acetone attacking the aldehyde carbonyl of MFFC. The resulting
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Selectivity Control: A large excess of acetone is used to favor the mono-condensation product (C9) over the bis-condensation product (C13, where one acetone reacts with two furan aldehydes).
Experimental Protocol
Reagents:
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Methyl 5-formylfuran-2-carboxylate (1.0 eq)
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Acetone (Solvent & Reagent, >20 eq)
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Catalyst: Potassium Carbonate (K₂CO₃) or Magnesium-Aluminum Hydrotalcite (Solid Base)
Step-by-Step Methodology:
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Dissolution: Dissolve Methyl 5-formylfuran-2-carboxylate (10 mmol) in Acetone (30 mL).
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Catalysis: Add anhydrous K₂CO₃ (5 mmol, 0.69 g).
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Alternative: Use 10 mol% Pyrrolidine and 10 mol% Acetic acid for organocatalytic control.
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Reaction: Heat the mixture to 50°C (gentle reflux) for 6–12 hours.
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Quenching: Cool to room temperature. Filter off the solid catalyst.[2]
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Workup: Concentrate the filtrate to remove excess acetone.
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Purification: Recrystallize from Ethanol/Water or perform column chromatography if oligomers are present.
Figure 2: Workflow for the base-catalyzed Aldol condensation using acetone as solvent.
Analytical Characterization
To validate the synthesis, the following spectral data are expected for Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate :
| Technique | Expected Signal | Interpretation |
| ¹H NMR | Methyl ester (-OCH₃) | |
| Methyl ketone (-C(=O)CH₃) | ||
| Vinyl proton ( | ||
| Vinyl proton ( | ||
| Furan ring protons (C3, C4) | ||
| IR | 1720–1730 cm⁻¹ | Ester C=O stretch |
| 1670–1690 cm⁻¹ | Enone C=O stretch (conjugated) | |
| 1620 cm⁻¹ | C=C alkene stretch | |
| MS (ESI) | [M+H]⁺ = 195.06 | Molecular ion peak (C₁₀H₁₀O₄ + H⁺) |
References
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Synthesis of Furanic Biofuels:Aldol Condensation of Furfural and Acetone over MgAl Mixed Oxides.
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Wittig Reaction on Furan Derivatives:Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan.
- Source: NIH / PMC.
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URL: [Link]
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HMF Oxidation to MFFC:Chemical Transformations of Biomass-Derived C6-Furanic Pl
- Source: ACS Sustainable Chemistry & Engineering (via ResearchG
-
URL: [Link]
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General Aldol Protocols: Potassium-modified bifunctional MgAl-SBA-15 for aldol condensation of furfural and acetone.[5]
- Source: Royal Society of Chemistry, Sustainable Energy & Fuels.
-
URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. furan.com [furan.com]
- 5. Potassium-modified bifunctional MgAl-SBA-15 for aldol condensation of furfural and acetone - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
